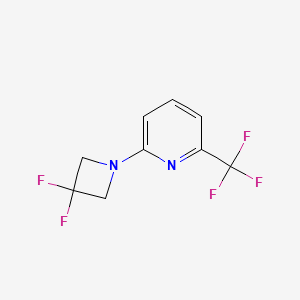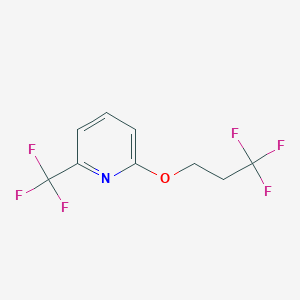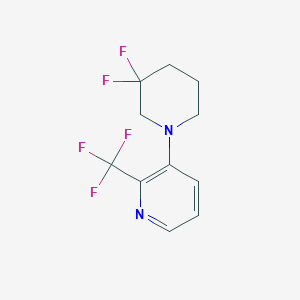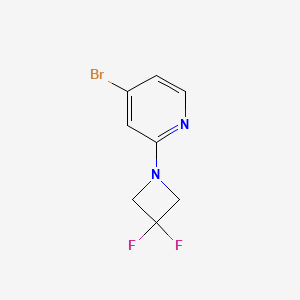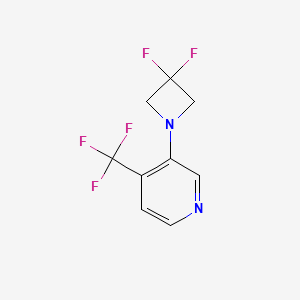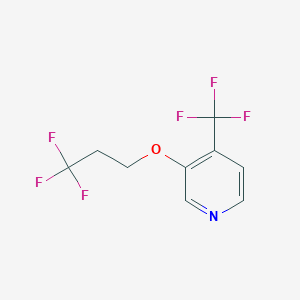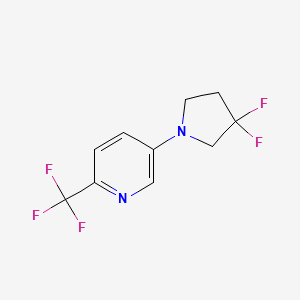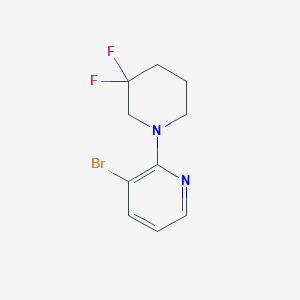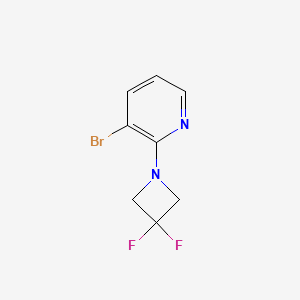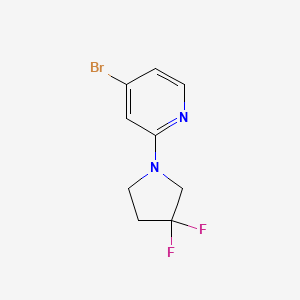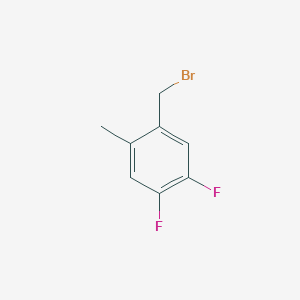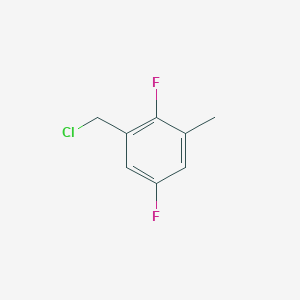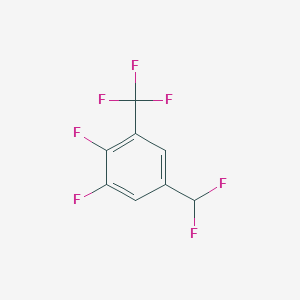
3,4-Difluoro-5-(trifluoromethyl)benzodifluoride
Descripción general
Descripción
3,4-Difluoro-5-(trifluoromethyl)benzodifluoride is a fluorinated aromatic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which significantly influence its reactivity and stability. It is used as a building block in various chemical syntheses, particularly in the development of pharmaceuticals and advanced materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-5-(trifluoromethyl)benzodifluoride typically involves the fluorination of a suitable aromatic precursor. One common method is the direct fluorination of 3,4-difluorotoluene using a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations, which is crucial for handling highly reactive fluorinating agents.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Difluoro-5-(trifluoromethyl)benzodifluoride undergoes various chemical reactions, including:
Substitution Reactions: Due to the electron-withdrawing nature of the fluorine atoms, the compound is prone to nucleophilic aromatic substitution reactions. Common reagents include nucleophiles like hydroxide ions or amines.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability imparted by the fluorine atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate in solvents like toluene or ethanol are typical.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aromatic amine derivative, while coupling reactions would produce biaryl compounds.
Aplicaciones Científicas De Investigación
3,4-Difluoro-5-(trifluoromethyl)benzodifluoride has several applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of fluorinated biomolecules, which can exhibit unique biological activities due to the presence of fluorine atoms.
Medicine: It is investigated for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of advanced materials, such as fluorinated polymers and coatings, which benefit from the chemical resistance and stability provided by fluorine atoms.
Mecanismo De Acción
The mechanism by which 3,4-Difluoro-5-(trifluoromethyl)benzodifluoride exerts its effects is largely dependent on its interaction with other molecules. The electron-withdrawing fluorine atoms can influence the compound’s reactivity and binding affinity to various molecular targets. In drug development, for example, the compound may interact with enzyme active sites or receptor binding pockets, altering their activity through steric and electronic effects.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Difluorotoluene: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
5-(Trifluoromethyl)benzodifluoride: Similar structure but without the additional fluorine atoms on the aromatic ring.
3,4,5-Trifluorobenzene: Contains three fluorine atoms but lacks the trifluoromethyl group.
Uniqueness
3,4-Difluoro-5-(trifluoromethyl)benzodifluoride is unique due to the combination of multiple fluorine atoms and a trifluoromethyl group, which imparts distinct electronic properties. This makes it particularly valuable in applications requiring high chemical stability and specific reactivity patterns, such as in the synthesis of pharmaceuticals and advanced materials.
Propiedades
IUPAC Name |
5-(difluoromethyl)-1,2-difluoro-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F7/c9-5-2-3(7(11)12)1-4(6(5)10)8(13,14)15/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMHGHCDXCQOHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)F)F)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



